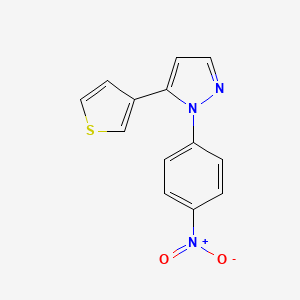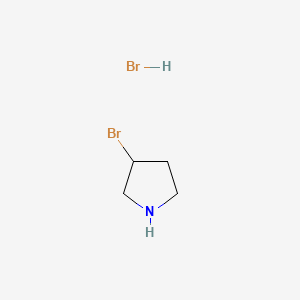
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-4-cyclobutyl-morpholin-3-one is a chemical compound with the molecular formula C9H16N2O2 and a molar mass of 184.24 g/mol . This compound is characterized by its unique structure, which includes a morpholinone ring substituted with an aminomethyl group and a cyclobutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The initial step involves the formation of the morpholinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a substitution reaction, where a suitable cyclobutyl halide reacts with the morpholinone intermediate.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be done through a Mannich reaction, where formaldehyde and a primary amine react with the morpholinone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminomethyl-4-cyclobutyl-morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and cyclobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives.
Aplicaciones Científicas De Investigación
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclobutyl-morpholin-3-one: Lacks the aminomethyl group.
6-Aminomethyl-morpholin-3-one: Lacks the cyclobutyl group.
4-Cyclobutyl-6-methyl-morpholin-3-one: Contains a methyl group instead of an aminomethyl group.
Propiedades
Número CAS |
1217274-16-2 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.239 |
Nombre IUPAC |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
Clave InChI |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
Sinónimos |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)







![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)
